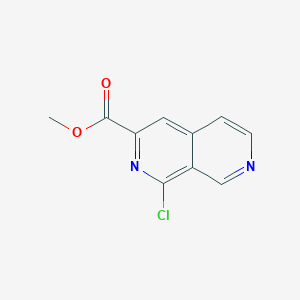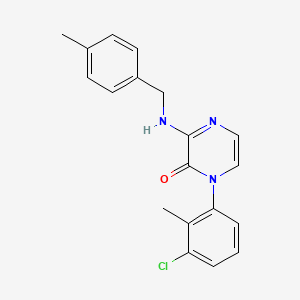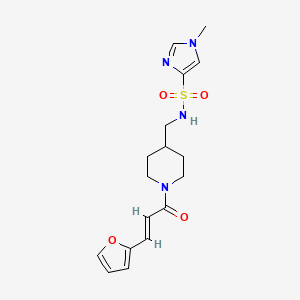
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 1250443-81-2 . It has a molecular weight of 222.63 and its IUPAC name is methyl 1-chloro [2,7]naphthyridine-3-carboxylate .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate”, has been a topic of interest in the field of medicinal chemistry due to their diverse biological activities . Various strategies have been employed for their synthesis, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is 1S/C10H7ClN2O2/c1-15-10 (14)8-4-6-2-3-12-5-7 (6)9 (11)13-8/h2-5H,1H3 .Chemical Reactions Analysis
The reactivity of naphthyridine derivatives has been studied extensively. They react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
“Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is a powder at room temperature .Scientific Research Applications
Antibacterial Agents Synthesis
Research by Bouzard et al. (1992) delved into the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives similar to Methyl 1-chloro-2,7-naphthyridine-3-carboxylate, to develop potent antibacterial agents. These compounds showed significant in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).
Histochemical Techniques
Burstone (1959) explored complex naphthols and methylene compounds for demonstrating tissue oxidase activity, introducing a new class of histochemical reagents. These findings could be relevant to the study of compounds like Methyl 1-chloro-2,7-naphthyridine-3-carboxylate in biochemical and medical research (Burstone, 1959).
Protein Tyrosine Kinases Inhibitors
Thompson et al. (2000) synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are related compounds, as selective inhibitors of pp60c-src, a protein tyrosine kinase. These compounds' synthesis and biological evaluation underscore their importance in developing targeted cancer therapies (Thompson et al., 2000).
Synthetic Methodologies
Kiely (1991) focused on the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, illustrating advanced synthetic routes that could be applicable to the synthesis of Methyl 1-chloro-2,7-naphthyridine-3-carboxylate and related compounds (Kiely, 1991).
Silver-Catalyzed Tandem Synthesis
Verma et al. (2013) described an efficient silver-catalyzed synthesis of highly functionalized naphthyridines, showcasing a method that could be applied to the synthesis of Methyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives. This approach demonstrates the utility of metal-catalyzed reactions in constructing complex nitrogen-containing heterocycles (Verma et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” and other naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, and potential applications in medicinal chemistry and materials science . Their diverse biological activities make them promising candidates for drug development .
properties
IUPAC Name |
methyl 1-chloro-2,7-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLYZXPSWAJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2985201.png)



![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)
![[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2985209.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)


![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
